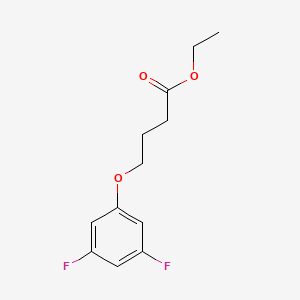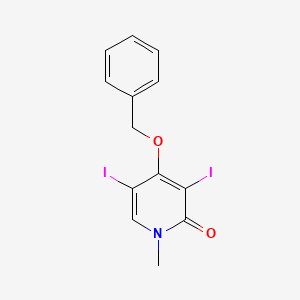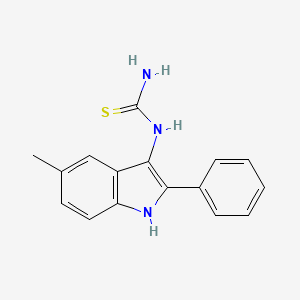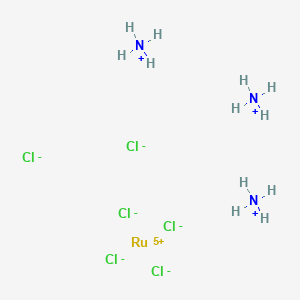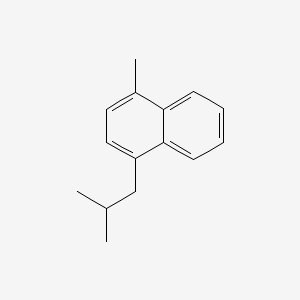![molecular formula C17H12O B12642947 Methylbenzo[b]naphtho[2,3-d]furan CAS No. 84540-55-6](/img/structure/B12642947.png)
Methylbenzo[b]naphtho[2,3-d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylbenzo[b]naphtho[2,3-d]furan typically involves the construction of the naphtho[2,3-b]furan system. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans . This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule . The starting materials for this synthesis are usually phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methylbenzo[b]naphtho[2,3-d]furan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
Methylbenzo[b]naphtho[2,3-d]furan has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methylbenzo[b]naphtho[2,3-d]furan involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Methylbenzo[b]naphtho[2,3-d]furan can be compared with other similar compounds, such as:
Naphtho[1,2-b]benzofuran: Similar in structure but differs in the position of the furan ring.
Dibenzo[b,d]furan: Contains two benzene rings fused to a furan ring, differing in the arrangement of the rings.
These compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
CAS No. |
84540-55-6 |
|---|---|
Molecular Formula |
C17H12O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
11-methylnaphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C17H12O/c1-11-13-7-3-2-6-12(13)10-16-17(11)14-8-4-5-9-15(14)18-16/h2-10H,1H3 |
InChI Key |
LZTJEJYXRXRBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3OC2=CC4=CC=CC=C14 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


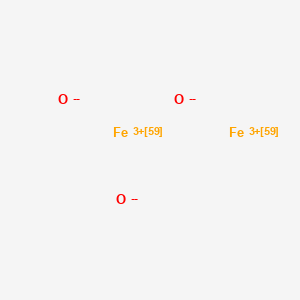




![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)

